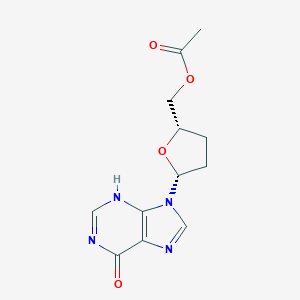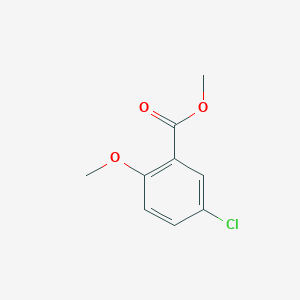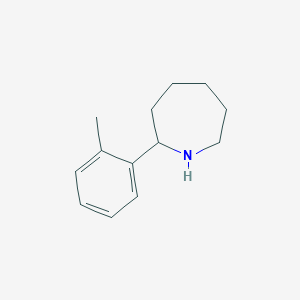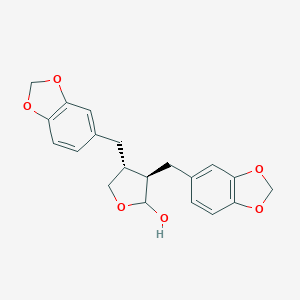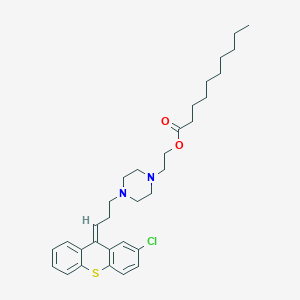
Zuclopenthixol decanoato
Descripción general
Descripción
El decanoato de zuclopentixol es un medicamento antipsicótico de acción prolongada que se utiliza principalmente en el tratamiento de la esquizofrenia y otros trastornos psicóticos. Pertenece a la clase de neurolépticos tioxantenos y es conocido por su capacidad para controlar los síntomas de la psicosis, incluidas las alucinaciones, los delirios y los trastornos del pensamiento . El decanoato de zuclopentixol se administra como una inyección intramuscular, lo que proporciona una liberación lenta y sostenida del compuesto activo, zuclopentixol .
Aplicaciones Científicas De Investigación
El decanoato de zuclopentixol tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El decanoato de zuclopentixol ejerce sus efectos principalmente a través del antagonismo de los receptores de dopamina, específicamente los receptores D1 y D2 . También tiene una alta afinidad por los receptores alfa1-adrenérgicos y 5-HT2 . Al bloquear estos receptores, el decanoato de zuclopentixol ayuda a reducir los síntomas de la psicosis, como las alucinaciones y los delirios .
Análisis Bioquímico
Biochemical Properties
Zuclopenthixol decanoate interacts with several biomolecules. It is an antagonist at D1 and D2 dopamine receptors, alpha-1A adrenergic receptor, and 5-hydroxytryptamine receptor 2A . These interactions play a crucial role in its function as an antipsychotic medication.
Cellular Effects
Zuclopenthixol decanoate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways through its antagonistic action on dopamine receptors . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
Zuclopenthixol decanoate exerts its effects at the molecular level primarily through its antagonistic action on D1 and D2 dopamine receptors . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Zuclopenthixol decanoate’s effects change over time in laboratory settings. It is known that a high proportion of patients discontinued the zuclopenthixol within 6 months, generally due to adverse effects .
Dosage Effects in Animal Models
The effects of Zuclopenthixol decanoate vary with different dosages in animal models . It has been observed to have an antiemetic effect in animals .
Metabolic Pathways
Zuclopenthixol decanoate is involved in several metabolic pathways. It is metabolized by Cytochrome P450 2D6 .
Transport and Distribution
Upon reaching the body water phase, the decanoate ester of Zuclopenthixol decanoate is slowly released from the oil depot, which is resultantly hydrolyzed to the active substance, zuclopenthixol . This slow release is a key feature of Zuclopenthixol decanoate’s transport and distribution within cells and tissues.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del decanoato de zuclopentixol implica varios pasos, comenzando con la preparación de la estructura central de tioxanteno. El intermedio clave, 2-cloro-9H-tioxanten-9-ona, se sintetiza mediante una reacción de acilación de Friedel-Crafts. Este intermedio luego reacciona con 1-(2-hidroxietil)piperazina para formar zuclopentixol .
El éster decanoato se forma haciendo reaccionar zuclopentixol con ácido decanoico en presencia de un catalizador adecuado, como diciclohexilcarbodiimida (DCC), en condiciones anhidras .
Métodos de producción industrial
En entornos industriales, la producción de decanoato de zuclopentixol sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra medidas de control de calidad rigurosas para garantizar la pureza y estabilidad del producto final. El uso de cromatografía líquida de alto rendimiento (HPLC) es común para la cuantificación de impurezas y la evaluación del comportamiento de degradación del zuclopentixol .
Análisis De Reacciones Químicas
Tipos de reacciones
El decanoato de zuclopentixol experimenta varias reacciones químicas, incluida la hidrólisis, la oxidación y la reducción .
Reactivos y condiciones comunes
Oxidación: La degradación oxidativa puede ocurrir en presencia de agentes oxidantes como el peróxido de hidrógeno.
Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.
Productos principales formados
Los principales productos formados a partir de estas reacciones incluyen el compuesto madre, zuclopentixol, y varios productos de degradación que se identifican y caracterizan utilizando técnicas como LCMS/MS .
Comparación Con Compuestos Similares
Compuestos similares
Flupentixol: Otro antipsicótico basado en tioxanteno con propiedades farmacológicas similares.
Haloperidol: Un antipsicótico de primera generación con una estructura química diferente pero efectos terapéuticos similares.
Risperidona: Un antipsicótico de segunda generación con un perfil de receptor más amplio.
Singularidad
El decanoato de zuclopentixol es único en su formulación de acción prolongada, que proporciona una liberación sostenida y una mejor adherencia en pacientes con esquizofrenia . Esto lo hace particularmente útil para las personas que tienen dificultades para adherirse a los regímenes de medicamentos orales .
Propiedades
IUPAC Name |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O2S/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUAPADZILXULG-WKIKZPBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018303 | |
| Record name | Zuclopenthixol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64053-00-5 | |
| Record name | Zuclopenthixol decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64053-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zuclopenthixol decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064053005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zuclopenthixol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-[3-[(9Z)-2-chloro-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZUCLOPENTHIXOL DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSS9KIZ5OG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


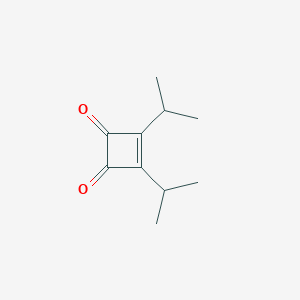
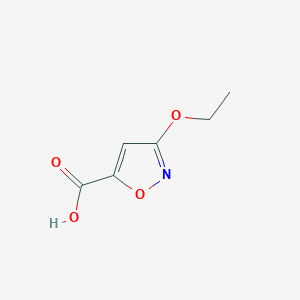
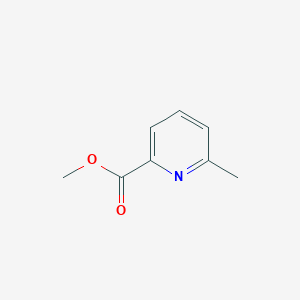

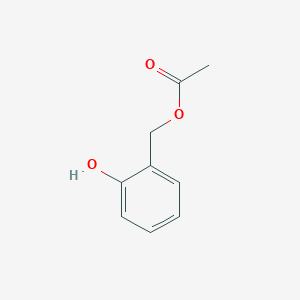
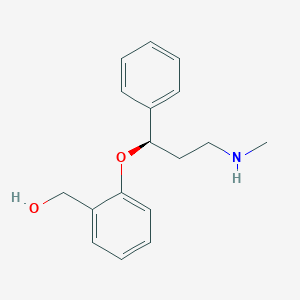
![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)


